molecular formula C10H16N2Na2O8 B8589297 Ethylenediaminetetraacetic acid disodium

Ethylenediaminetetraacetic acid disodium

Cat. No. B8589297
M. Wt: 338.22 g/mol
InChI Key: BDOYKFSQFYNPKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A chelating agent that sequesters a variety of polyvalent cations such as CALCIUM. It is used in pharmaceutical manufacturing and as a food additive.

Mechanism Of Action

Edetate disodium injection forms chelates with the cations of calcium and many divalent and trivalent metals. Because of its affinity for calcium, edetate disodium will produce a lowering of the serum calcium level during intravenous infusion. Slow infusion over a protracted period may cause mobilization of extracirculatory calcium stores. Edetate disodium exerts a negative inotropic effect upon the heart.
Edetate disodium likewise forms chelates with other polyvalent metals and produces increases in urinary excretion of magnesium, zinc and other trace elements. It does not form a chelate with potassium but may reduce the serum level and increase urinary loss of potassium.

properties

Product Name

Ethylenediaminetetraacetic acid disodium

Molecular Formula

C10H16N2Na2O8

Molecular Weight

338.22 g/mol

InChI

InChI=1S/C10H16N2O8.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;

InChI Key

BDOYKFSQFYNPKF-UHFFFAOYSA-N

impurities

Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively.

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Na]

Color/Form

White crystalline powder

flash_point

Flash point is> 100 °C,

melting_point

MP: 242 °C /EDTA disodium dihydrate/

physical_description

Dry Powder;  Liquid;  Other Solid
White odorless solid;  [JECFA] White odorless crystals;  [Mallinckrodt Baker MSDS]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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